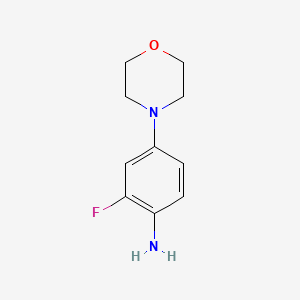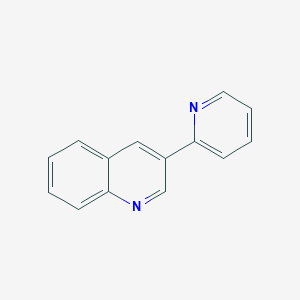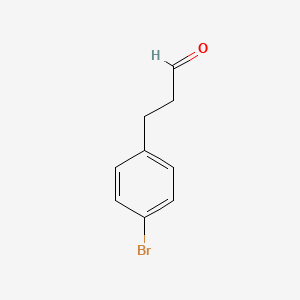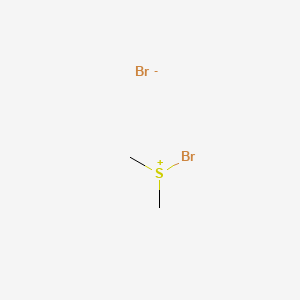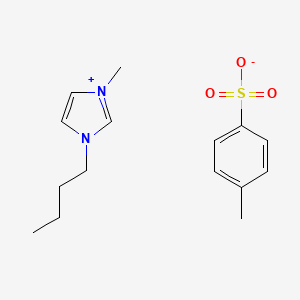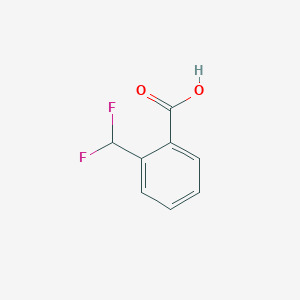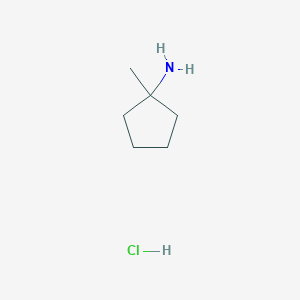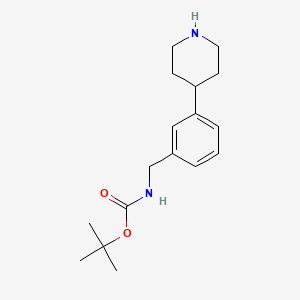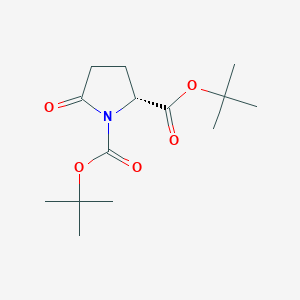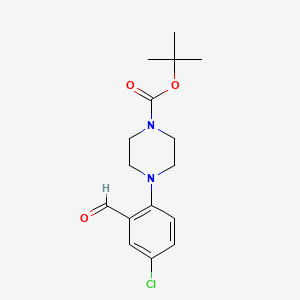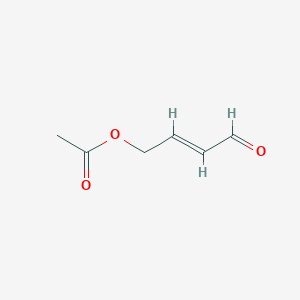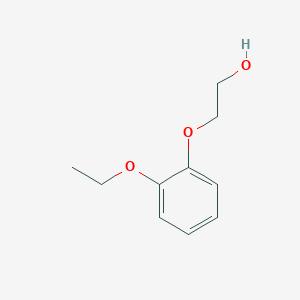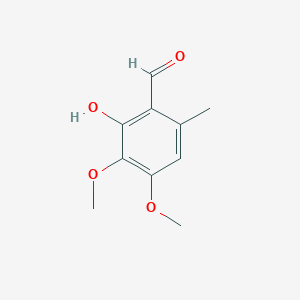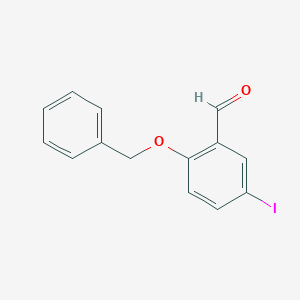
2-(Benzyloxy)-5-iodobenzaldehyde
Overview
Description
2-(Benzyloxy)-5-iodobenzaldehyde is a benzaldehyde derivative. It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-5-iodobenzaldehyde involves various reactions. For instance, it can be synthesized from 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone, N2 - (2-benzyloxy)benzylidenyl isonicotinic acid hydrazide, 2-hydroxy-2′-methoxybenzophenone, and 2′-hydroxy-5,6,7-trimethoxyflavone .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-5-iodobenzaldehyde can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions involving 2-(Benzyloxy)-5-iodobenzaldehyde are complex. For example, it undergoes UV-induced conformational changes in a benzyloxy fragment . It also participates in reactions such as catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-5-iodobenzaldehyde include a refractive index of n20/D 1.6, a boiling point of 326 °C, and a density of 1.339 g/mL at 25 °C . It is also sensitive to air .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : 2-(Benzyloxy)-5-iodobenzaldehyde is an important intermediate in chemical syntheses. Akula et al. (2002) described a synthesis method for a related compound, 2,4-dimethyl-5-iodobenzaldehyde, which could provide insights into the synthesis of 2-(Benzyloxy)-5-iodobenzaldehyde. They reported a three-step synthesis process from 2,4-dimethylbenzyl alcohol with an overall yield of 51% (Akula, Zhang, & Kabalka, 2002).
- Chemical Modifications : Bölcskei et al. (2022) investigated the attachment of five-membered heterocycles to benzyloxy-benzaldehyde, highlighting its versatility in drug design. They used the Suzuki-Miyaura carbon-carbon cross-coupling reaction for this modification (Bölcskei, Német-Hanzelik, & Keglevich, 2022).
Anticancer Activity
- Anticancer Research : A study by Lin et al. (2005) on benzyloxybenzaldehyde derivatives, including compounds similar to 2-(Benzyloxy)-5-iodobenzaldehyde, revealed significant anticancer activity against the HL-60 cell line. These compounds were shown to induce apoptosis and arrest cell cycle progression in cancer cells (Lin et al., 2005).
Biochemical Applications
- DNA Interaction Studies : Al-Mudaris et al. (2013) studied a series of compounds including benzyl vanillin, which shares a similar structure with 2-(Benzyloxy)-5-iodobenzaldehyde, for their interaction with DNA and their potential as anti-leukemic agents. These studies provide a basis for understanding how similar compounds might interact with biological targets (Al-Mudaris et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-iodo-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIRGVIYLLSFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567418 | |
| Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-iodobenzaldehyde | |
CAS RN |
134038-89-4 | |
| Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

